molecular formula C10H22ClNO B1485092 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride CAS No. 2097975-56-7

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride

Cat. No.: B1485092
CAS No.: 2097975-56-7
M. Wt: 207.74 g/mol
InChI Key: DSKMDHMGGPKHOX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN. It is a derivative of 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine, where the hydrochloride salt form enhances its solubility in water and other polar solvents. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-dimethyl-3-(oxan-4-yl)propanal as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or methanol.

  • Acid Addition: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure consistency and purity.

  • Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired hydrochloride salt.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its amine form.

  • Substitution: Substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding carboxylic acids or ketones.

  • Reduction Products: Primary or secondary amines.

  • Substitution Products: Amides, esters, or other substituted amines.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid: A carboxylic acid derivative with similar structural features.

  • 2,2-Dimethyl-3-(oxan-4-yl)propanal: The aldehyde form of the compound.

  • 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: An alcohol derivative.

Uniqueness: 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride is unique due to its amine functionality, which allows for a different range of chemical reactions and biological activities compared to its acid, aldehyde, and alcohol counterparts.

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-4-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKMDHMGGPKHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride

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